Cycloheptylboronic acid
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Overview
Description
Cycloheptylboronic acid is an organoboron compound characterized by a cycloheptyl group attached to a boronic acid moiety. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids are valued for their stability, ease of handling, and relatively low toxicity, making them attractive intermediates in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylboronic acid can be synthesized through several methods, including:
Hydroboration of Cycloheptene: This method involves the addition of borane (BH3) to cycloheptene, followed by oxidation to yield this compound.
Transmetalation Reactions: Cycloheptylmagnesium bromide or cycloheptyllithium can react with boron trihalides (e.g., BCl3) to form this compound after hydrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of boronic acid synthesis apply. These include large-scale hydroboration and transmetalation processes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cycloheptylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between this compound and aryl or vinyl halides, catalyzed by palladium complexes.
Oxidation: this compound can be oxidized to cycloheptanol using hydrogen peroxide or other oxidizing agents.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium carbonate or sodium hydroxide to facilitate substitution reactions.
Major Products:
Cycloheptyl Derivatives: Formed through coupling reactions.
Cycloheptanol: Resulting from oxidation.
Scientific Research Applications
Cycloheptylboronic acid finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of cycloheptylboronic acid in chemical reactions involves the formation of a boron-carbon bond, which can participate in various transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boron atom’s vacant p-orbital allows it to act as a Lewis acid, facilitating these reactions.
Comparison with Similar Compounds
- Cyclopentylboronic Acid
- Cyclohexylboronic Acid
- Cyclooctylboronic Acid
Comparison: Cycloheptylboronic acid is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered counterparts. This can influence its reactivity and selectivity in chemical reactions. For example, this compound may exhibit different coupling efficiencies and product distributions in Suzuki-Miyaura reactions compared to cyclopentylboronic acid or cyclohexylboronic acid.
Properties
IUPAC Name |
cycloheptylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO2/c9-8(10)7-5-3-1-2-4-6-7/h7,9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKDPIDERLAZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCCC1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611550 |
Source
|
Record name | Cycloheptylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480996-04-1 |
Source
|
Record name | Cycloheptylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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